molecular formula C17H22ClN3O2 B2438321 N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide CAS No. 894023-03-1

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide

Cat. No.: B2438321
CAS No.: 894023-03-1
M. Wt: 335.83
InChI Key: RNGAUGYPKWGPPQ-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrrolidinone ring, and a piperidine carboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2/c1-12-6-8-20(9-7-12)17(23)19-14-10-16(22)21(11-14)15-4-2-13(18)3-5-15/h2-5,12,14H,6-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGAUGYPKWGPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pain Management

Research indicates that N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide may act as an analgesic agent. Studies have demonstrated its ability to modulate pain pathways by enhancing endocannabinoid signaling. This effect is primarily attributed to its inhibition of fatty acid amide hydrolase (FAAH), an enzyme responsible for the breakdown of endocannabinoids such as anandamide, leading to increased pain relief in various models of acute and chronic pain .

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or treatments for infectious diseases.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Animal model studies indicate that it can reduce inflammatory markers, suggesting its utility in managing conditions characterized by inflammation, such as arthritis or other inflammatory diseases .

Study 1: FAAH Inhibition and Pain Relief

A significant study conducted on rats demonstrated that administration of this compound resulted in notable reductions in pain responses. The compound was shown to increase levels of anandamide significantly, leading to enhanced pain regulation .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against common pathogens. Results indicated effective inhibition of bacterial growth, highlighting its potential as a therapeutic agent in treating infections.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit mitochondrial respiration by blocking the transfer of electrons between cytochrome b and cytochrome c1, ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Biological Activity

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide is a compound of significant interest due to its potential pharmacological applications. This article explores its biological activity, including antibacterial, antiviral, and enzyme inhibitory effects, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₃H₁₇ClN₂O
  • Molecular Weight : 252.74 g/mol
  • CAS Number : 2548988-76-5

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antibacterial and antiviral properties, as well as its role as an enzyme inhibitor.

Antibacterial Activity

Research indicates that compounds with piperidine and pyrrolidine moieties exhibit notable antibacterial properties. In studies assessing the antibacterial efficacy of related compounds, moderate to strong activity was observed against various strains, including Salmonella typhi and Bacillus subtilis .

CompoundTarget BacteriaActivity Level
This compoundSalmonella typhiModerate
This compoundBacillus subtilisStrong

Antiviral Activity

Compounds similar to this compound have shown promise as antiviral agents. For instance, derivatives targeting human adenovirus (HAdV) exhibited increased selectivity indexes and potent activity against HAdV with low cytotoxicity . While specific data for this compound is limited, the structural similarities suggest potential antiviral applications.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play critical roles in various physiological processes and disease mechanisms. The following table summarizes the enzyme inhibition activity observed in related studies:

CompoundEnzyme TargetInhibition Type
This compoundAcetylcholinesteraseStrong Inhibitor
This compoundUreaseStrong Inhibitor

Study 1: Antibacterial Screening

In a comprehensive study evaluating a series of synthesized compounds, several derivatives of piperidine demonstrated significant antibacterial activity. The study highlighted that compounds structurally related to this compound showed promising results against Gram-positive and Gram-negative bacteria .

Study 2: Enzyme Inhibition Mechanism

A docking study was conducted to elucidate the interaction of similar compounds with amino acids at the active sites of AChE and urease. The results indicated that these compounds bind effectively, suggesting a mechanism for their inhibitory action . This supports the potential therapeutic use of such compounds in treating conditions linked to these enzymes.

Q & A

Basic: What synthetic routes are optimal for preparing N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide, and how are yields maximized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and carboxamide coupling. A common approach begins with functionalizing the pyrrolidinone core (e.g., introducing the 4-chlorophenyl group via Ullmann coupling) followed by piperidine-carboxamide formation using activated carbonyl reagents like CDI (1,1'-carbonyldiimidazole). Critical parameters include:

  • Temperature control (e.g., maintaining 0–5°C during amide bond formation to minimize side reactions) .
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity but require rigorous drying to prevent hydrolysis) .
  • Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Basic: Which analytical techniques are essential for characterizing the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms substituent positions (e.g., 4-chlorophenyl aromatic protons at δ 7.2–7.4 ppm; piperidine methyl group at δ 1.2–1.4 ppm) .
    • 2D NMR (COSY, HSQC) resolves stereochemistry and connectivity .
  • Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ calculated for C₁₈H₂₂ClN₃O₂: 348.1478) .
  • X-ray Crystallography: Determines absolute configuration and hydrogen-bonding patterns (e.g., piperidine-carboxamide torsion angles critical for target binding) .

Basic: What in vitro assays are recommended for initial biological activity screening?

  • Enzyme Inhibition Assays:
    • Use recombinant enzymes (e.g., kinases, proteases) with fluorogenic substrates to assess IC₅₀ values .
  • Cell-Based Viability Assays:
    • MTT or CellTiter-Glo® in cancer lines (e.g., MCF-7, HepG2) to evaluate cytotoxicity (dose range: 1–100 µM) .
  • Receptor Binding Studies:
    • Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to identify neuropharmacological potential .

Advanced: How can enantiomeric purity be ensured during synthesis, and what chiral resolution methods are effective?

  • Chiral Auxiliaries: Incorporate (R)- or (S)-BINOL derivatives during cyclization to control stereochemistry .
  • Chiral HPLC: Use columns like Chiralpak® AD-H with hexane/isopropanol (90:10) for baseline separation (α > 1.5) .
  • Circular Dichroism (CD): Validate enantiomer integrity by comparing Cotton effects at 220–250 nm .

Advanced: How should conflicting bioactivity data across studies be resolved (e.g., neuropharmacology vs. anticancer results)?

  • Dose-Response Re-evaluation: Confirm activity at physiologically relevant concentrations (e.g., ≤10 µM for CNS targets vs. ≥50 µM for cytotoxic effects) .
  • Off-Target Profiling: Screen against panels of 50+ kinases or GPCRs to identify unintended interactions .
  • Metabolite Analysis: Use LC-MS/MS to rule out bioactivation artifacts (e.g., oxidative metabolites altering mechanism) .

Advanced: What computational strategies support structure-activity relationship (SAR) studies for this compound?

  • Molecular Docking:
    • Map interactions with target proteins (e.g., dopamine D₂ receptor: hydrogen bonds with Asp114, hydrophobic contacts with Phe389) .
  • QSAR Modeling:
    • Train models using descriptors like logP, polar surface area, and H-bond acceptors to predict bioavailability .
  • MD Simulations:
    • Simulate ligand-protein complexes (100 ns trajectories) to assess binding stability (RMSD ≤ 2 Å) .

Advanced: What pharmacokinetic challenges arise with this compound, and how are they addressed?

  • Low Solubility:
    • Formulate with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility (≥5 mg/mL) .
  • Metabolic Instability:
    • Identify cytochrome P450 (CYP3A4) liabilities using liver microsomes; introduce fluorine substituents to block oxidation .
  • Blood-Brain Barrier Penetration:
    • Optimize logD (target 2–3) via substituent modification (e.g., replacing methylpiperidine with trifluoromethyl groups) .

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